molecular formula C17H12N4O3S2 B2811894 N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide CAS No. 1705090-27-2

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Katalognummer B2811894
CAS-Nummer: 1705090-27-2
Molekulargewicht: 384.43
InChI-Schlüssel: KEULMGYXXCRTGJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H12N4O3S2 and its molecular weight is 384.43. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Radioligand Development for Brain Imaging

Compounds with specific binding affinities are often explored as potential radioligands for imaging receptor sites in the brain using techniques like positron emission tomography (PET) and single-photon emission computed tomography (SPECT). For example, iodine-123 labelled ligands have been evaluated for imaging benzodiazepine receptor sites, indicating that structurally complex molecules can be tailored for high specificity and promising kinetics in brain imaging studies (Kuikka et al., 1996).

Novel Therapeutic Agents

Complex molecules are continually being investigated as novel therapeutic agents for various diseases, including insomnia, as seen with the development of orexin 1 and 2 receptor antagonists. These studies focus on understanding the disposition, metabolism, and potential therapeutic benefits of new compounds, alongside their safety profiles (Renzulli et al., 2011).

Metabolite Identification and Toxicology

Identifying and characterizing the metabolites of complex molecules is crucial for understanding their biotransformation, potential toxicity, and overall pharmacokinetics. Studies may involve detailed analysis using techniques like NMR spectroscopy and mass spectrometry to uncover the metabolic pathways and the fate of these compounds in biological systems (Welie et al., 2005).

Drug Safety and Efficacy Trials

Before clinical application, compounds undergo rigorous safety and efficacy evaluations. This includes investigating potential nephrotoxicity, therapeutic effectiveness against specific diseases, and any adverse reactions that may limit their clinical use. For instance, investigating the nephrotoxicity of certain antibiotics and their combinations with other drugs highlights the importance of safety evaluations in the development of new therapeutic agents (Mondorf Aw, 1979).

Eigenschaften

IUPAC Name

N-[2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl]-5-thiophen-2-yl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O3S2/c22-16(11-8-12(23-20-11)13-2-1-6-25-13)18-10-5-7-26-14(10)17-19-15(21-24-17)9-3-4-9/h1-2,5-9H,3-4H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KEULMGYXXCRTGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NOC(=N2)C3=C(C=CS3)NC(=O)C4=NOC(=C4)C5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)thiophen-3-yl)-5-(thiophen-2-yl)isoxazole-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.